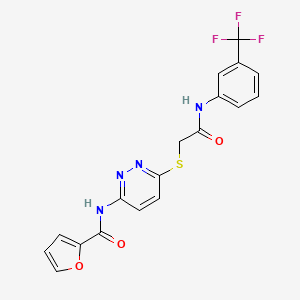
N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H13F3N4O3S and its molecular weight is 422.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring and a trifluoromethyl group , which are known to enhance its metabolic stability and bioavailability. The presence of these functional groups contributes to its unique pharmacological profile.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H15F3N4O3S |
| Molecular Weight | 396.37 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the pyridazine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects such as:
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound:
-
Anticancer Studies : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values ranging from 5 to 15 µM. The mechanism was linked to the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic proteins (Bax and cytochrome c).
Cell Line IC50 (µM) Mechanism MCF7 10 Apoptosis induction A549 8 Cell cycle arrest -
Antimicrobial Activity : The compound was tested against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, respectively. This suggests potential use in treating bacterial infections.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Anti-inflammatory Effects : In animal models, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential for treating inflammatory diseases.
属性
IUPAC Name |
N-[6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O3S/c19-18(20,21)11-3-1-4-12(9-11)22-15(26)10-29-16-7-6-14(24-25-16)23-17(27)13-5-2-8-28-13/h1-9H,10H2,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNSUHIYNKCLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













